N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine oxalate
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Overview
Description
N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine oxalate is an organic compound with the molecular formula C25H35NO5. It is a derivative of N-benzyl-6-(4-phenylbutoxy)hexan-1-amine, which is used as an intermediate in the synthesis of various pharmaceuticals, including salmeterol . This compound is typically found as a pale yellow to brown oil and is known for its aromatic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine oxalate can be synthesized through a multi-step organic synthesis process. One common method involves the initial synthesis of N-benzyl-6-aminohexane, followed by a substitution reaction to introduce the phenyl and butoxy groups . The final step involves the formation of the oxalate salt by reacting the amine with oxalic acid.
Industrial Production Methods
In industrial settings, the synthesis of this compound typically involves large-scale batch reactions under controlled conditions. The process includes the use of solvents such as ethanol and dimethyl sulfoxide, and the reactions are carried out at specific temperatures to ensure optimal yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine oxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The phenyl and butoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions include various derivatives of N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine oxalate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activities and interactions with various biomolecules.
Industry: It is utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine oxalate involves its interaction with specific molecular targets. In the case of its use as a pharmaceutical intermediate, it acts by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the final pharmaceutical product synthesized from this compound .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine: The parent compound without the oxalate group.
6-Benzylamino-1-(4-phenylbutoxy)hexane: A similar compound with slight structural variations.
Uniqueness
N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine oxalate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxalate form enhances its solubility and stability, making it more suitable for certain applications compared to its non-oxalate counterparts .
Properties
IUPAC Name |
N-benzyl-6-(4-phenylbutoxy)hexan-1-amine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33NO.C2H2O4/c1(10-18-24-21-23-16-7-4-8-17-23)2-11-19-25-20-12-9-15-22-13-5-3-6-14-22;3-1(4)2(5)6/h3-8,13-14,16-17,24H,1-2,9-12,15,18-21H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKOQFRWKBKVTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCOCCCCCCNCC2=CC=CC=C2.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1070788-08-7 |
Source
|
Record name | [6-(4-phenylbutoxy)hexyl]benzylamine oxalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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